molecular formula C15H16F3NO3S B7189282 N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide

N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide

Cat. No.: B7189282
M. Wt: 347.4 g/mol
InChI Key: QGHIOQCWSQZGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide typically involves multiple steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a cyclopropane precursor under acidic or basic conditions.

    Introduction of the trifluoroethylsulfonyl group: This step often involves the reaction of the spirocyclic intermediate with a trifluoroethylsulfonyl chloride in the presence of a base such as triethylamine.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or light absorption.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-indene-4,2’-cyclopropane]-1’-carboxamide
  • N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-benzofuran-4,2’-cyclopropane]-1’-carboxamide

Uniqueness

N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3S/c16-15(17,18)9-23(21,22)19-13(20)12-8-14(12)7-3-5-10-4-1-2-6-11(10)14/h1-2,4,6,12H,3,5,7-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHIOQCWSQZGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CC3C(=O)NS(=O)(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.